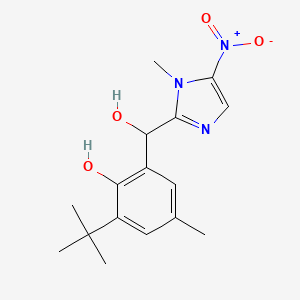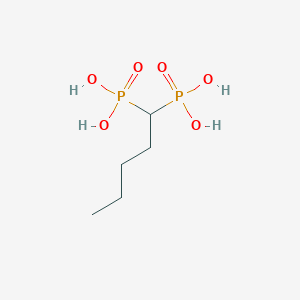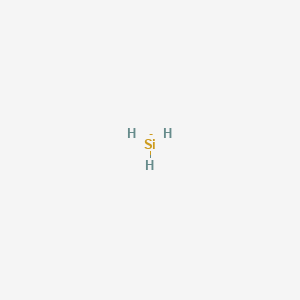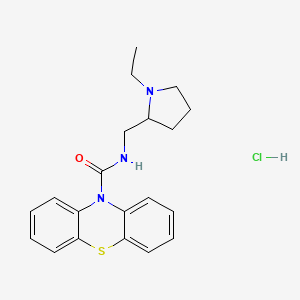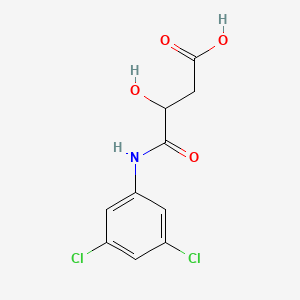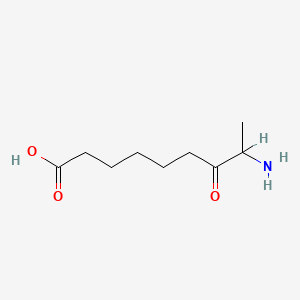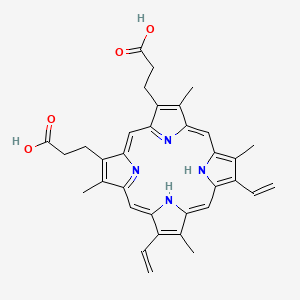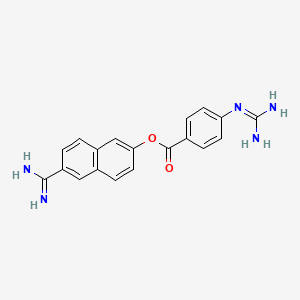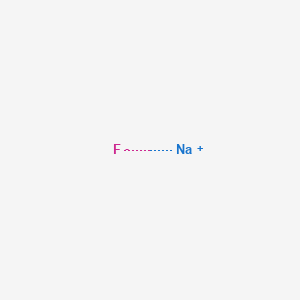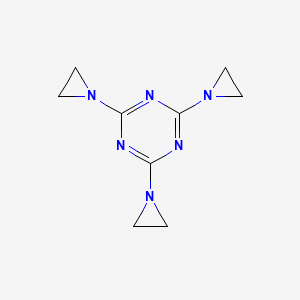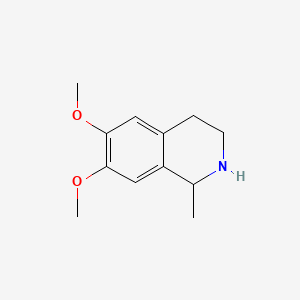
Minovine
Descripción general
Descripción
Minovine is a natural product found in Vinca minor with data available.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- Minovine, an alkaloid of Vinca minor, has been synthesized through the transformation of 3-oxothis compound. This process involves a three-step reaction, including the use of P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014).
- Efficient syntheses of both enantiomers of this compound have been detailed, highlighting a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction as a key step. This process is significant for understanding the enantiomeric integrity of this compound (Z. Yuan, H. Ishikawa, D. Boger, 2005).
Neuroprotective Properties
- Minocycline, closely related to this compound, demonstrates neuroprotective properties in various experimental models of neurodegenerative diseases and central nervous system (CNS) injury. It has not been tested in viral encephalitis but shows potential as a neuroprotective agent (S. Richardson-Burns, K. Tyler, 2005).
Therapeutic Potential in Neurodegenerative Disorders
- Minocycline has shown efficacy in experimental models of various diseases with an inflammatory basis, including neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Its ability to inhibit malignant cell growth and viral replication, as well as to prevent bone resorption, supports its evaluation as a therapeutic approach (N. Garrido-Mesa, A. Zarzuelo, J. Gálvez, 2013).
Application in Experimental Autoimmune Encephalomyelitis
- The use of minocycline in treating experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, has been explored. Treatment with minocycline suppresses ongoing disease activity and limits disease progression, demonstrating its potential as a therapeutic agent for relapsing-remitting multiple sclerosis (N. Popovic, A. Schubart, B. Goetz, et al., 2002).
Potential in Treating Ovarian Cancer
- Minocycline inhibits ovarian cancer growth in vitro and in vivo, suggesting its potential in the treatment of ovarian cancer. It affects cell proliferation, cell cycle progression, apoptosis, tumor proliferation index, angiogenesis, and overall tumor growth (M. Pourgholami, A. H. Mekkawy, S. Badar, D. Morris, 2012).
Propiedades
Fórmula molecular |
C22H28N2O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |
Clave InChI |
ZGZYTLPCBNDYNE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
SMILES canónico |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Sinónimos |
minovine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


